
4-Chloro-4'-fluorobutyrophenone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone, a compound commonly used in organic synthesis and pharmaceutical research. The presence of deuterium atoms makes it particularly useful in various scientific studies, including those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-Chloro-4’-fluorobutyrophenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.
科学研究应用
4-Chloro-4’-fluorobutyrophenone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in mechanistic studies. The compound can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural features and functional groups.
相似化合物的比较
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated parent compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated analogue.
4-Chloro-4’-methoxybutyrophenone: A methoxylated analogue.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which enhance its utility in various analytical techniques. The deuterium labeling provides distinct advantages in mass spectrometry and NMR spectroscopy, allowing for precise quantification and structural elucidation of complex molecules.
属性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
204.66 g/mol |
IUPAC 名称 |
4-chloro-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2/i3D,4D,5D,6D |
InChI 键 |
HXAOUYGZEOZTJO-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCCl)[2H])[2H])F)[2H] |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



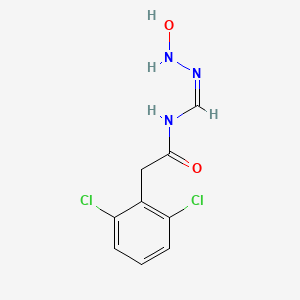
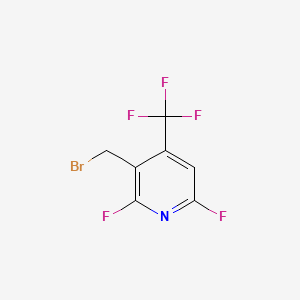
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
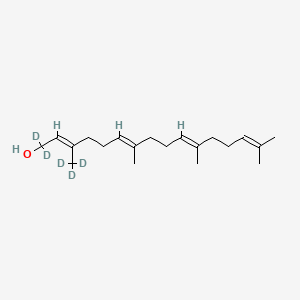
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)


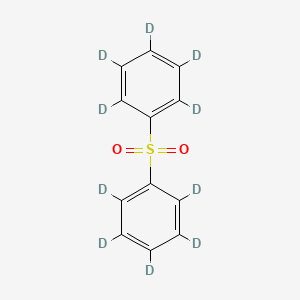
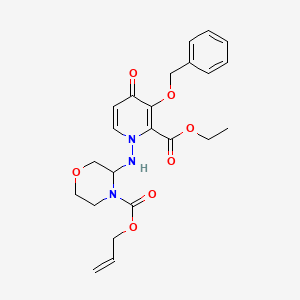
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

